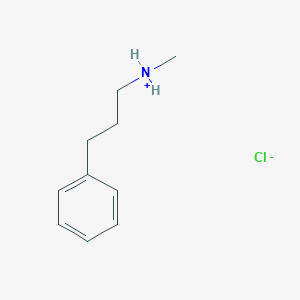
8-Hydroxyloxapine
説明
8-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic medication . It is formed in the body through the metabolic processes involving cytochrome P450 (CYP) isozymes .
Molecular Structure Analysis
The molecular formula of 8-Hydroxyloxapine is C18H18ClN3O2 . The exact structure can be found in databases like PubChem .科学的研究の応用
Psychotic Disorders Treatment
8-Hydroxyloxapine is a metabolite of Loxapine, a drug used in the treatment of psychotic disorders . Although 8-Hydroxyloxapine itself is inactive, it is present in higher concentrations in plasma than the parent drug .
Bioequivalence Studies
In bioequivalence studies, 8-Hydroxyloxapine has been used as a reference compound. In a study evaluating the bioequivalence of two dosage forms containing Loxapine, the parent drug and its 7-hydroxy and 8-hydroxy metabolites were monitored .
Pharmacokinetic Studies
8-Hydroxyloxapine is often monitored in pharmacokinetic studies due to its presence in higher concentrations in plasma than the parent drug, Loxapine . This makes it a useful marker for understanding the body’s processing of Loxapine.
Drug Metabolism Studies
The formation of 8-Hydroxyloxapine from Loxapine is a part of the drug’s metabolism process. Studying this transformation can provide insights into how the body processes and eliminates the drug .
Neurotransmitter Activity Studies
While 8-Hydroxyloxapine itself is inactive, its parent drug Loxapine and sibling metabolite 7-Hydroxyloxapine have been found to interact with neurotransmitter systems. This makes 8-Hydroxyloxapine relevant in studies investigating these systems .
Drug Formulation Studies
In studies comparing different drug formulations, 8-Hydroxyloxapine can be used as a marker to compare how different formulations affect the drug’s metabolism and distribution in the body .
特性
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyloxapine | |
CAS RN |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-hydroxyloxapine formed in the body?
A: 8-hydroxyloxapine is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.
Q2: Does 8-hydroxyloxapine possess any pharmacological activity?
A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that 8-hydroxyloxapine is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []
Q3: Why is it important to quantify 8-hydroxyloxapine in biological samples?
A: While 8-hydroxyloxapine itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.
Q4: What analytical techniques are available for measuring 8-hydroxyloxapine levels?
A: Several methods have been developed to quantify 8-hydroxyloxapine. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with 8-hydroxyloxapine serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including 8-hydroxyloxapine, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)




![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)





